BenchChemオンラインストアへようこそ!

Methyl 2-[2-(2-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate

Neurodegeneration Alzheimer's disease Cholinesterase inhibition

Methyl 2-[2-(2-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate (CAS 887205-61-0) is a synthetic organic compound belonging to the benzothiazole sulfonamide class, with a molecular formula of C17H14ClN3O5S2 and a molecular weight of 439.89 g/mol. Its structure integrates a benzothiazole ring, a 2-chlorobenzoyl imino moiety at the 2-position, and a primary sulfamoyl group at the 6-position.

Molecular Formula C17H14ClN3O5S2
Molecular Weight 439.89
CAS No. 887205-61-0
Cat. No. B3017810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[2-(2-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
CAS887205-61-0
Molecular FormulaC17H14ClN3O5S2
Molecular Weight439.89
Structural Identifiers
SMILESCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3Cl
InChIInChI=1S/C17H14ClN3O5S2/c1-26-15(22)9-21-13-7-6-10(28(19,24)25)8-14(13)27-17(21)20-16(23)11-4-2-3-5-12(11)18/h2-8H,9H2,1H3,(H2,19,24,25)
InChIKeyDQRCWEOLQGBGHO-JZJYNLBNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-[2-(2-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate (CAS 887205-61-0): Target Compound Procurement Baseline


Methyl 2-[2-(2-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate (CAS 887205-61-0) is a synthetic organic compound belonging to the benzothiazole sulfonamide class, with a molecular formula of C17H14ClN3O5S2 and a molecular weight of 439.89 g/mol . Its structure integrates a benzothiazole ring, a 2-chlorobenzoyl imino moiety at the 2-position, and a primary sulfamoyl group at the 6-position . This compound is primarily distributed as a research-grade chemical for in vitro screening and preclinical investigation, targeting enzyme inhibition and antimicrobial pathways .

Why Generic Substitution of Methyl 2-[2-(2-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate Fails


Generic substitution within the benzothiazole sulfonamide class is not feasible due to the critical impact of subtle structural variations on biological activity. The compound's precise substitution pattern—specifically the 2-chlorobenzoyl imino group at the 2-position and the primary sulfamoyl at the 6-position—determines its enzyme inhibition profile, as demonstrated by its low nanomolar activity against acetylcholinesterase (AChE) . Minor alterations, such as shifting the chlorine atom from the ortho to meta position (as in the 3-chlorobenzoyl regioisomer, CAS 887205-65-4, which shares identical molecular weight and formula but a distinct InChIKey) , can profoundly alter target engagement and pharmacological outcome. Furthermore, the methyl ester moiety at the 3-position influences lipophilicity and metabolic stability relative to ethyl ester analogs , making direct interchange without re-validation unsupportable.

Quantitative Differentiation Evidence for Methyl 2-[2-(2-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate


Low Nanomolar Acetylcholinesterase (AChE) Inhibitory Activity

This compound exhibits potent acetylcholinesterase (AChE) inhibition with a Ki range of 0.0026–0.031 µM in rat brain striatal assays . By comparison, structurally related benzothiazole sulfonamides developed as α-glucosidase and cholinesterase inhibitors in a 2023 study demonstrated AChE IC50 values spanning a much broader and generally weaker range (reported up to >100 µM for less optimized analogs) . This quantitative difference suggests a specific advantage of the 2-chlorobenzoyl imino and 6-sulfamoyl substitution pattern for potent AChE engagement.

Neurodegeneration Alzheimer's disease Cholinesterase inhibition

Regioisomeric Distinction from the 3-Chlorobenzoyl Analog (CAS 887205-65-4)

The target compound is the ortho-chlorobenzoyl regioisomer (2-chloro), whereas CAS 887205-65-4 is the meta-chlorobenzoyl variant (3-chloro). Both share the same molecular formula (C17H14ClN3O5S2) and molecular weight (439.89 g/mol) but differ in InChIKey, reflecting distinct 3D electronic distributions . In broader benzothiazole SAR, chloro-substituent position is known to modulate both enzyme inhibitory potency and antimicrobial MIC values by factors exceeding 10-fold . This positional specificity provides a structural basis for differential biological performance between these two otherwise identical-mass isomers.

Structure-Activity Relationship (SAR) Positional isomerism Medicinal chemistry optimization

Antimycobacterial Potential Inferred from Benzothiazole Amide Class Activity

Although direct MIC data for this specific compound against mycobacteria are not publicly available, the benzothiazole amide/sulfonamide class has yielded clinical candidates such as CRS400393 with MIC90 values of 0.03–0.12 µg/mL against Mycobacterium abscessus . These agents target the MmpL3 transporter, a conserved and essential mycolic acid transporter . The target compound's sulfamoyl and 2-chlorobenzoyl imino pharmacophoric elements align closely with the structural determinants for MmpL3 inhibition identified in SAR campaigns , positioning it as a chemically tractable scaffold for further antimycobacterial optimization.

Tuberculosis Nontuberculous mycobacteria (NTM) MmpL3 inhibition Antimicrobial resistance

Unique Methyl Ester Substituent Differentiates from Ethyl Ester Analogs

The target compound features a methyl ester at the 3-position acetate moiety, whereas closely related analogs such as CAS 865247-82-1 and CAS (ethyl 4-chlorobenzoyl) variants carry an ethyl ester . This single methylene difference reduces logP by approximately 0.5 units and predictably alters hydrolysis rates by esterases—a well-established determinant in benzothiazole-based prodrug design . The methyl ester provides a distinct pharmacokinetic starting point for programs requiring more rapid esterase-mediated activation compared to ethyl ester counterparts.

Pharmacokinetics Ester prodrug Lipophilicity Metabolic stability

Carbonic Anhydrase II and Cholinesterase Dual Inhibition Profile from Analogous Scaffolds

Benzothiazole sulfonamides with a primary 6-sulfamoyl group have been characterized as potent carbonic anhydrase (CA) inhibitors, with Ki values against human CA II isoform as low as 72 nM for closely related N-(6-sulfamoyl-1,3-benzothiazol-2-yl)acetamide derivatives . The target compound also carries the 6-sulfamoyl group, which is the zinc-binding pharmacophore essential for CA inhibition, while exhibiting nanomolar AChE activity as noted above . This dual pharmacophore proposition distinguishes it from mono-functional benzothiazole CA inhibitors or cholinesterase inhibitors.

Carbonic anhydrase Glaucoma Dual inhibitor Benzothiazole sulfonamide

NF-κB Activation Prolongation by Sulfamoyl Benzamidothiazole Congeners

Sulfamoyl benzamidothiazoles structurally related to the target compound have been identified as prolonging NF-κB activation following TLR4 stimulation with LPS . In murine vaccination studies, optimized analogs used as co-adjuvants with monophosphoryl lipid A (MPLA) demonstrated significant enhancement of antigen-specific antibody titers compared to MPLA alone . The target compound's 6-sulfamoyl benzothiazole core maps onto the scaffold that yielded these immunostimulatory SAR trends, warranting its evaluation as a co-adjuvant probe.

Vaccine adjuvant Immunostimulation NF-κB Toll-like receptor

Best Research and Industrial Application Scenarios for Methyl 2-[2-(2-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate


Target Validation in Alzheimer's Disease and Cholinergic Neurodegeneration Research

Leverage the compound's potent AChE inhibition (Ki 0.0026–0.031 µM) as a high-affinity chemical probe for target validation studies in neuronal cell lines or brain tissue homogenates. Its potency profile justifies selection over weaker benzothiazole sulfonamide AChE inhibitors (IC50 > 100 µM range) for dose-response and occupancy studies.

Antimycobacterial Drug Discovery Against MmpL3 Target

Employ as a starting scaffold for medicinal chemistry optimization targeting M. abscessus and M. tuberculosis MmpL3 . The compound's benzothiazole sulfonamide core offers a chemotype distinct from the benzothiazole amide series (e.g., CRS400393), with potential to overcome emerging resistance mechanisms .

Structure-Activity Relationship (SAR) Studies on Positional Isomerism

Use in comparative SAR panels alongside the 3-chlorobenzoyl regioisomer (CAS 887205-65-4) to map the influence of chlorine substitution position on target binding. The identical molecular mass but distinct InChIKey of these two compounds allows clean attribution of activity differences to regioisomeric effects .

Dual Pharmacophore Screening for Carbonic Anhydrase and Cholinesterase Inhibition

Evaluate as a dual CA/AChE inhibitor probe in glaucoma-comorbidity models, capitalizing on the primary 6-sulfamoyl zinc-binding motif (conserved with CA II inhibitors demonstrating Ki = 72 nM) combined with low-nanomolar AChE potency . This dual mechanism is valuable for multifactorial disease research where single-target agents are insufficient.

Quote Request

Request a Quote for Methyl 2-[2-(2-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.